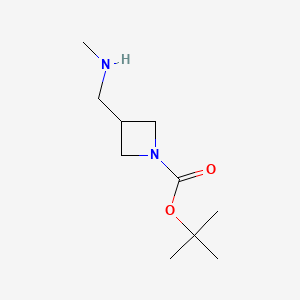

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

CAS No.: 1049730-81-5

Cat. No.: VC2549440

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049730-81-5 |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 |

| Standard InChI Key | LNDGYTKISRFVOI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CNC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CNC |

Introduction

Chemical Structure and Properties

Structural Features

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate contains several key structural elements that contribute to its chemical reactivity and applications. The molecule features a four-membered azetidine ring with a nitrogen atom, which is protected by a tert-butoxycarbonyl (Boc) group. The methylamino group attached to the azetidine ring via a methylene bridge provides an additional reactive site for chemical modifications.

The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol. Its structure contains two nitrogen atoms - one within the azetidine ring and another in the methylamino group. The tert-butyl group provides steric hindrance, which influences the compound's interaction with biological targets and its stability during chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate play a significant role in determining its utility in various applications. These properties include stability, solubility, and reactivity under different conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 1049730-81-5 |

| IUPAC Name | tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate |

| InChI Key | LNDGYTKISRFVOI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CNC |

| Thermal Stability | Decomposes above 150°C |

| pH Sensitivity | Stable in neutral conditions, hydrolyzes under strong acids/bases |

The compound exhibits stability under neutral conditions but is sensitive to strong acids and bases. Its thermal stability limit is approximately 150°C, beyond which decomposition occurs. This information is critical for researchers planning reactions or storage conditions for this compound.

Synthesis Methods and Reactions

Synthetic Routes

The synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate typically involves several approaches, each with specific advantages depending on the starting materials and desired reaction conditions.

One common synthetic route involves functionalizing the azetidine ring through substitution reactions. This approach typically uses tert-butyl 3-(aminomethyl)azetidine-1-carboxylate as a starting material, which undergoes reaction with methylating agents such as methyl iodide under basic conditions to introduce the methylamino group.

Reductive amination represents another viable approach, using formaldehyde and a reducing agent such as sodium cyanoborohydride to convert a primary amine intermediate to the methylamino derivative. Throughout these synthetic processes, careful maintenance of the tert-butoxycarbonyl (Boc) protecting group is essential to prevent unwanted side reactions.

Nucleophilic Substitution Reactions

The azetidine ring's tertiary amine and adjacent methylamino group actively participate in nucleophilic substitution reactions. These reactions are fundamental to the compound's utility in organic synthesis.

When reacting with electrophilic reagents, the compound undergoes various transformations. For example, in chloroalkylation reactions, it reacts with chloroethyl thieno[2,3-d]pyrimidine in tetrahydrofuran (THF) at 70°C to form thienopyrimidine derivatives with yields of approximately 81.9%.

Acylation reactions are also common, where the compound couples with activated carboxylic acids, such as 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, using coupling reagents like HBTU/DIEA in DMF. These reactions yield amide intermediates that can be further developed into drug candidates.

Typical reaction conditions for these transformations include:

-

Solvents: THF, DMF, dichloromethane (DCM)

-

Catalysts: N,N-Diisopropylethylamine (DIEA), triethylamine

-

Temperature ranges: 0°C to 70°C

Amidation and Coupling Reactions

The methylamino group in the compound facilitates amide bond formation, which is a key step in peptide-mimetic drug synthesis. In a typical protocol, carboxylic acids like pyrazin-3-yl derivatives are activated with oxalyl chloride/DMF in DCM at 0°C.

Following activation, the acid reacts with the methylamino group of the azetidine derivative. This coupling step can be followed by tert-butyl deprotection using trifluoroacetic acid (TFA) to yield primary amine intermediates that serve as building blocks for further synthesis.

The table below summarizes common reagent systems used in amidation reactions with this compound:

| Reagent System | Yield (%) | Application |

|---|---|---|

| EDCI/HOBt/DIEA in DMF | 67–81 | Anticancer agent intermediates |

| Oxalyl chloride/DMF in DCM | 54–80 | Neurological drug scaffolds |

Deprotection of the tert-Butyl Group

The tert-butyl carboxylate group in the compound can be cleaved under acidic conditions to generate free amines, which opens up additional synthetic possibilities. The most common deprotection condition involves using TFA/DCM, which typically achieves complete deprotection within 30 minutes at room temperature.

Following deprotection, the azetidine amine serves as a nucleophile in subsequent reactions, including sulfonylation and urea formation, further expanding the utility of this compound in chemical synthesis.

Biological Activity and Applications

Pharmaceutical Development

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. The structural features of this compound allow for strategic modifications that enhance biological activity and specificity toward biological targets.

The compound has shown particular promise in developing drugs that interact with neurotransmitter receptors and enzymes. Research suggests potential applications as an efflux-pump inhibitor, which could enhance the efficacy of other therapeutic agents by preventing their expulsion from cells.

Enzyme Inhibition Studies

In biochemical research, the compound is employed in studies related to enzyme inhibition and receptor binding. Preliminary findings indicate that it may interact with enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE).

These interactions with specific enzymes suggest potential therapeutic applications for metabolic disorders through the modulation of enzyme activity. The compound's unique structure provides a foundation for creating derivatives with enhanced specificity for target enzymes.

Organic Synthesis Applications

As a versatile building block in organic chemistry, Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate facilitates the construction of complex molecules, particularly heterocyclic compounds and spirocyclic structures essential in medicinal chemistry.

The synthetic utility of this compound extends to various transformations:

-

Alkylation and reductive amination - The methylamino moiety undergoes alkylation to introduce diverse substituents

-

Oxidation and reduction reactions - Although direct data is limited, analogous azetidine derivatives demonstrate predictable behavior

-

Hydrolysis and esterification - The ester group undergoes expected transformations under appropriate conditions

Research Findings and Current Studies

Characterization Methods

Proper characterization of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate after synthesis relies on several complementary analytical techniques. Spectroscopic methods, particularly NMR (1H/13C), are essential for confirming regiochemistry and purity. The Boc group's carbonyl signal typically appears at approximately 165 ppm in 13C NMR, providing a diagnostic marker for the compound.

Mass spectrometry (MS) supplies additional structural confirmation through molecular ion peaks matching the expected molecular formula (C11H21N2O2) and characteristic fragmentation patterns. Chromatographic techniques such as HPLC or GC-MS are typically employed to assess purity, with successful syntheses achieving greater than 95% purity by area normalization.

For researchers addressing contradictions in reported spectral data, advanced analytical approaches are recommended:

-

Two-dimensional NMR techniques (COSY, HSQC) to assign ambiguous proton environments

-

Isotopic labeling with 15N-labeled intermediates to track nitrogen connectivity in complex spectra

-

Cross-validation by comparing data with structurally similar compounds to identify systematic errors

Experimental Design Considerations

When designing experiments to study the biological activity of this compound, researchers have employed several strategic approaches:

-

Enzyme inhibition assays measuring IC50 values against target enzymes using fluorescence-based methods

-

Cellular uptake studies utilizing fluorophore labeling to quantify intracellular localization via confocal microscopy

-

Structure-activity relationship (SAR) investigations synthesizing analogs with variations to the methylamino group and correlating structural changes with activity

Optimization of reaction conditions to improve yield and purity often employs Design of Experiments (DoE) methodology to evaluate variables such as temperature, solvent, and catalyst loading. Flow chemistry systems enable precise control of residence time and mixing parameters, while catalyst screening identifies optimal catalytic systems for coupling steps to minimize byproduct formation.

Comparison with Similar Compounds

Structural Analogs

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate exists within a family of related compounds that share structural similarities but differ in specific functional groups or substitution patterns. Understanding these relationships helps contextualize the compound's unique properties and applications.

Several notable structural analogs include:

-

1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate

-

1-Boc-3-aminoazetidine

-

1-tert-Butoxycarbonyl-3-(methylamino)azetidine

The uniqueness of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate stems from its specific combination of functional groups, which provides a distinct reactivity profile and biological activity. Compared to similar compounds, it offers a balanced combination of stability and reactivity that makes it particularly valuable as an intermediate in various synthetic and research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume